molecular formula C7H13ClFNO B15305394 1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride

1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride

Cat. No.: B15305394
M. Wt: 181.63 g/mol
InChI Key: TYPPGZNJLPMUCR-UHFFFAOYSA-N
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Description

1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a fluorine atom and an oxabicycloheptane ring, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride typically involves several steps. One common synthetic route includes the following steps:

    Cyclization: Starting from a suitable precursor, the cyclization reaction forms the oxabicycloheptane ring.

    Fluorination: Introduction of the fluorine atom at the desired position on the bicyclic ring.

    Amination: Conversion of the intermediate compound to the methanamine derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and ease of handling.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride can be compared with similar compounds such as:

    1-{4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride: This compound has an additional fluorine atom, which may alter its chemical and biological properties.

    1-{2-Oxabicyclo[2.2.1]heptan-4-yl}methanamine hydrochloride: Lacks the fluorine atom, resulting in different reactivity and applications.

The uniqueness of 1-{4-Fluoro-2-oxabicyclo[22

Properties

Molecular Formula

C7H13ClFNO

Molecular Weight

181.63 g/mol

IUPAC Name

(4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H12FNO.ClH/c8-6-1-2-7(3-6,4-9)10-5-6;/h1-5,9H2;1H

InChI Key

TYPPGZNJLPMUCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(CO2)F)CN.Cl

Origin of Product

United States

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